Product packaging for 2-[4-(Bromomethyl)phenyl]-4-phenylthiazole(Cat. No.:)

2-[4-(Bromomethyl)phenyl]-4-phenylthiazole

Cat. No.: B12627599
M. Wt: 330.2 g/mol
InChI Key: KMJNTMBWYKNCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Bromomethyl)phenyl]-4-phenylthiazole is a valuable chemical intermediate in organic synthesis and medicinal chemistry. Its structure features a bromomethyl group attached to a phenyl-thiazole core, a motif known for its significant biological activity . This bromomethyl group is a key reactive site, allowing for facile functionalization and enabling researchers to incorporate the 4-phenylthiazole moiety into more complex target molecules . Thiazole derivatives, in general, are extensively investigated for their potential as therapeutic agents, with research indicating applications in the development of antimicrobial, anti-inflammatory, and anticancer compounds . As such, this compound is commonly employed in medicinal chemistry research for constructing libraries of heterocyclic compounds aimed at drug discovery and hit-to-lead optimization . It is also utilized in the preparation of specialty agrochemicals and dyes due to its versatile scaffold . The product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, noting that similar bromomethyl-substituted chemicals are classified as corrosive and require storage in an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12BrNS B12627599 2-[4-(Bromomethyl)phenyl]-4-phenylthiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12BrNS

Molecular Weight

330.2 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C16H12BrNS/c17-10-12-6-8-14(9-7-12)16-18-15(11-19-16)13-4-2-1-3-5-13/h1-9,11H,10H2

InChI Key

KMJNTMBWYKNCRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)CBr

Origin of Product

United States

Synthesis and Chemical Properties

Retrosynthetic Analysis and Key Synthetic Routes

The synthesis of 2-[4-(Bromomethyl)phenyl]-4-phenylthiazole can be logically approached through the well-established Hantzsch thiazole (B1198619) synthesis. synarchive.comyoutube.com This method involves the condensation of an α-haloketone with a thioamide.

Retrosynthetic Analysis:

A plausible retrosynthetic pathway for the target molecule is outlined below:

Key Synthetic Steps:

Preparation of 4-(Bromomethyl)thiobenzamide: This intermediate can be synthesized from 4-(bromomethyl)benzonitrile by reaction with hydrogen sulfide (B99878) in the presence of a base. Alternatively, it can be prepared from 4-(bromomethyl)benzaldehyde (B112711) via its conversion to the corresponding thioamide.

Hantzsch Thiazole Synthesis: The core thiazole ring is formed by the reaction of 4-(bromomethyl)thiobenzamide with 2-bromo-1-phenylethanone. This reaction typically proceeds in a suitable solvent like ethanol, often with gentle heating. youtube.com

A summary of the proposed synthetic route is presented in the table below:

StepReactantsReagents/ConditionsProduct
14-(Bromomethyl)benzonitrileH₂S, base (e.g., triethylamine)4-(Bromomethyl)thiobenzamide
24-(Bromomethyl)thiobenzamide, 2-Bromo-1-phenylethanoneEthanol, refluxThis compound

Spectroscopic and Physicochemical Characterization (Predicted)

PropertyPredicted Characteristic
Molecular Formula C₁₆H₁₂BrNS
Molecular Weight 330.25 g/mol
¹H NMR Aromatic protons from the two phenyl rings and the thiazole ring (δ 7.0-8.5 ppm), a singlet for the benzylic methylene (B1212753) protons (CH₂) adjacent to the bromine (δ ~4.5 ppm).
¹³C NMR Resonances for the aromatic carbons of the phenyl and thiazole rings, and a signal for the benzylic carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine.
Physical State Likely a solid at room temperature.

Key Chemical Reactions and Functionalization

Reactions Involving the Thiazole (B1198619) Core

The 2,4-diphenylthiazole (B167676) core is generally stable and less reactive towards electrophilic substitution than the individual benzene (B151609) rings. However, under specific conditions, reactions such as halogenation or nitration could potentially occur on the phenyl rings. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, could also be employed if a bromo or iodo substituent were present on one of the phenyl rings. nih.govrsc.org

Functionalization via the Bromomethyl Group

The bromomethyl group is a highly valuable functional handle for introducing a wide range of functionalities.

Reaction TypeReagent/ConditionsProduct Type
Nucleophilic Substitution Alcohols (ROH), Phenols (ArOH), Thiols (RSH) / BaseEthers, Thioethers
Amines (RNH₂, R₂NH)Secondary or Tertiary Amines
Cyanide (e.g., NaCN)Nitriles
Azide (e.g., NaN₃)Azides
Wittig Reaction Triphenylphosphine (PPh₃) followed by a base and a carbonyl compoundAlkenes
Grignard Reagent Formation Magnesium (Mg) in dry etherOrganomagnesium halide
Coupling Reactions With electron-rich arenes (Friedel-Crafts type alkylation) nih.govDiaryl methanes

These reactions allow for the straightforward synthesis of a diverse library of derivatives from This compound , each with potentially unique properties and applications.

Applications in Scientific Research

Potential in Materials Science and Organic Electronics

The rigid, aromatic structure of the 2,4-diphenylthiazole (B167676) core suggests that derivatives of 2-[4-(Bromomethyl)phenyl]-4-phenylthiazole could be investigated as components of organic electronic materials. nih.gov The ability to introduce various functional groups via the bromomethyl handle allows for the tuning of properties such as solubility, solid-state packing, and electronic energy levels. For instance, coupling with electron-donating or electron-withdrawing moieties could lead to the development of novel materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The inherent fluorescence of some thiazole (B1198619) derivatives also suggests potential applications in OLEDs. researchgate.net

Role as an Intermediate in Medicinal Chemistry

Thiazole derivatives are well-represented in the landscape of anticancer drug discovery. nih.govmdpi.com The This compound scaffold provides a platform for the synthesis of potential anticancer agents. The bromomethyl group can be used to link the thiazole moiety to other pharmacophores or to introduce functional groups that can interact with biological targets. For example, reaction with various amines or heterocyclic systems could lead to compounds with potential kinase inhibitory activity or the ability to disrupt protein-protein interactions. The 2-aryl-4-phenylthiazole motif itself has been explored in the design of cytotoxic agents. nih.govscirp.org

Conclusion

2-[4-(Bromomethyl)phenyl]-4-phenylthiazole emerges as a strategically designed molecule with significant potential in both materials science and medicinal chemistry. Its synthesis, achievable through established methodologies like the Hantzsch reaction, provides access to a versatile platform for further chemical modification. The presence of the reactive bromomethyl group is key to its utility, enabling the creation of a wide array of derivatives with tailored properties. While specific research on this exact compound is limited, the known chemistry of its constituent parts strongly suggests its value as a building block for the development of novel functional materials and therapeutic agents. Future research focused on the synthesis, characterization, and application of derivatives of This compound is warranted to fully explore its scientific potential.

Mechanistic Studies and Diverse Biological Activities of 2 4 Bromomethyl Phenyl 4 Phenylthiazole Derivatives

Exploration of Antimicrobial Efficacy and Mechanisms

Derivatives of 2-[4-(Bromomethyl)phenyl]-4-phenylthiazole have demonstrated notable potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Antibacterial Action Against Gram-Positive and Gram-Negative Organisms

Phenylthiazole derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria. Studies have reported that certain synthetic phenylthiazole small molecules are effective against drug-resistant Staphylococcus aureus (MRSA). For instance, some compounds within this class have exhibited minimum inhibitory concentrations (MICs) as low as 0.50 µg/mL against resistant S. aureus isolates. researchgate.net While many thiazole (B1198619) derivatives show potent activity against Gram-positive organisms, their efficacy against Gram-negative bacteria is often more varied. nih.govnih.gov The outer membrane of Gram-negative bacteria typically presents a more significant barrier to drug penetration.

Compound ClassOrganismMIC (µg/mL)
Phenylthiazole DerivativesStaphylococcus aureus (resistant)0.50 - 12.5
Phenylthiazole DerivativesBacillus subtilis3.125 - 12.5
Phenylthiazole DerivativesEscherichia coliGenerally higher/less effective
Phenylthiazole DerivativesPseudomonas aeruginosaGenerally higher/less effective

MIC values are sourced from studies on various phenylthiazole derivatives and may not represent the specific activity of this compound. researchgate.netnih.gov

Antifungal Activities, Including Selective Inhibition of Candida Species

The antifungal potential of phenylthiazole derivatives is a significant area of research. A number of these compounds have been identified as potent inhibitors of pathogenic yeasts, particularly Candida species, which are a leading cause of healthcare-associated infections. researchgate.netnih.gov In a screening of 85 synthetic phenylthiazole molecules, one compound emerged as particularly potent, inhibiting the growth of drug-resistant Candida albicans and Candida auris at concentrations ranging from 0.25–2 µg/mL. researchgate.netnih.gov This primary compound demonstrated fungicidal activity, capable of reducing the fungal burden below the limit of detection within 30 minutes. researchgate.netnih.gov

Further studies have shown that these compounds can be more potent than conventional antifungal agents like amphotericin B and fluconazole (B54011) against certain fungal strains, including Cryptococcus species. researchgate.net The selectivity of these compounds for fungal cells over mammalian cells is a critical aspect of their therapeutic potential.

Compound ClassFungal SpeciesMIC Range (µg/mL)
Phenylthiazole DerivativesCandida albicans0.25 - 2
Phenylthiazole DerivativesCandida auris0.25 - 2
Phenylthiazole DerivativesCryptococcus neoformans~0.50
Phenylthiazole DerivativesAspergillus fumigatus~0.50

Data is based on a highly potent phenylthiazole compound identified in a screening study. researchgate.netnih.gov

Investigation of Microbial Membrane Disruption as a Mechanism of Action

A primary mechanism by which many antimicrobial agents exert their effects is through the disruption of the microbial cell membrane. scitechjournals.com This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. For phenylthiazole derivatives, it is hypothesized that their lipophilic nature facilitates interaction with and insertion into the lipid bilayer of microbial membranes. This insertion can disrupt the membrane's structural integrity and function. scitechjournals.com

The precise mechanism can involve various models, including the formation of pores or channels (barrel-stave or toroidal pore models) or a more general destabilization of the membrane (carpet model). While specific studies on this compound are limited, the rapid, concentration-dependent killing kinetics observed with some potent phenylthiazole compounds are consistent with a mechanism involving membrane disruption. researchgate.net This mode of action is advantageous as it is less likely to induce resistance compared to mechanisms that involve specific metabolic pathways.

Anticancer and Antiproliferative Research in Cellular Models

In addition to their antimicrobial properties, thiazole-containing compounds have been extensively investigated for their potential as anticancer agents.

Mechanisms of Inhibiting Cancer Cell Proliferation

Derivatives of this compound belong to a class of compounds that have demonstrated significant antiproliferative activity against various human cancer cell lines. The mechanism of this inhibition often involves interference with the cell cycle, leading to arrest at different phases and thereby preventing cancer cell division and growth. nih.govresearchgate.net

Research on related benzothiazole (B30560) derivatives has shown potent inhibitory activity in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-468. researchgate.net The antiproliferative effects of these compounds are often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Compound ClassCancer Cell LineIC50 Range (µM)
Benzothiazole DerivativesMCF-7 (Breast)Nanomolar to low micromolar
Benzothiazole DerivativesMDA-MB-468 (Breast)Nanomolar to low micromolar
Phenylthiazole DerivativesSW480 (Colon)Low micromolar
Benzothiazole DerivativesU251 (Glioma)~3.5
Benzothiazole DerivativesC6 (Glioma)~4.0

IC50 values are derived from studies on various phenylthiazole and benzothiazole derivatives. researchgate.netresearchgate.netepa.gov

Induction of Apoptosis Pathways in Malignant Cell Lines

A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Thiazole derivatives have been shown to trigger apoptotic pathways in various cancer cell lines. unife.itdntb.gov.ua The induction of apoptosis can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

Studies on related compounds have demonstrated that they can induce apoptosis in breast cancer cells (MCF-7) and other malignant cell lines. unife.itnih.gov This process is often characterized by cellular changes such as chromatin condensation, DNA fragmentation, and the activation of caspases, which are key executioner proteins in the apoptotic cascade. The ability of these compounds to selectively induce apoptosis in cancer cells while sparing normal cells is a critical determinant of their therapeutic index. Research on cyclometalated 4-phenylthiazole-derived ruthenium(II) and osmium(II) complexes has shown their ability to induce apoptosis in SW480 colon cancer cells. researchgate.net

Enzyme Inhibition Studies and Their Biochemical Implications

Derivatives of the scaffold this compound have been the subject of extensive research to understand their interactions with various enzymes, revealing a broad spectrum of inhibitory activities with significant biochemical and therapeutic implications. These studies have elucidated the mechanisms by which these compounds can modulate biological pathways, offering potential avenues for the treatment of a range of diseases.

Inhibition of Autotaxin and Its Biological Relevance

The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling pathway is a critical mediator in a variety of physiological and pathological processes, including cancer, inflammation, and fibrosis. nih.govajrconline.org Autotaxin, a secreted lysophospholipase D, is the primary enzyme responsible for the production of LPA from lysophosphatidylcholine (B164491) (LPC). ajrconline.org Consequently, the inhibition of ATX is a highly pursued therapeutic strategy.

Research into 4-phenylthiazole-based compounds has yielded potent inhibitors of ATX. In one such study, a series of derivatives were synthesized and evaluated, with two compounds, Compound 20 and Compound 21 , demonstrating significant inhibitory activity in the low nanomolar range in an FS-3 assay. nih.gov Notably, Compound 21 also exhibited superior potency in a human plasma assay when compared to the clinical ATX inhibitor, GLPG1690. nih.gov The potent inhibitory action of these derivatives underscores the potential of the this compound backbone in designing novel and effective ATX inhibitors.

The biological relevance of inhibiting ATX is vast. By downregulating the production of LPA, these inhibitors can interfere with the signaling cascades that promote cell proliferation, migration, and survival in cancer cells. nih.gov Furthermore, the role of the ATX-LPA axis in inflammatory and fibrotic diseases suggests that inhibitors based on this thiazole scaffold could have therapeutic applications in conditions such as idiopathic pulmonary fibrosis and other autoimmune disorders. nih.govnih.gov

Inhibition of Autotaxin by 4-Phenylthiazole Derivatives

CompoundAssayIC50 (nM)Reference
Compound 20FS-32.99 nih.gov
Compound 21FS-32.19 nih.gov
Compound 21Human Plasma14.99 nih.gov
PF-8380 (Reference)FS-32.80 nih.gov
GLPG1690 (Reference)Human Plasma242.00 nih.gov

Modulation of Phosphodiesterase (PDE) Activity (e.g., PDE3A, PDE3B)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net The modulation of PDE activity is a key strategy in the treatment of various disorders, including cardiovascular and inflammatory diseases.

While direct studies on this compound derivatives and their specific interactions with PDE3A and PDE3B are emerging, the broader class of thiazole derivatives has shown promise as PDE inhibitors. For instance, a thiazol-3-propanamide derivative, MR9, was found to inhibit PDE4B with an IC50 value of 2.12 µM and to suppress the release of the inflammatory cytokine TNF-α. researchgate.net The PDE4 subtype is a well-established target for anti-inflammatory drugs. researchgate.net

The inhibition of PDE3 is of particular interest for its cardiotonic and antithrombotic effects. The potential for dual inhibition of PDE3 and PDE4 is being explored as a therapeutic approach for chronic obstructive pulmonary disease (COPD), as it may offer both bronchodilatory and anti-inflammatory benefits. nih.gov The structural features of the this compound scaffold make it a plausible candidate for the development of selective inhibitors of PDE3A and PDE3B, though further specific research is required to fully elucidate this potential.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase inhibitors are pivotal in the management of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission. researchgate.net These enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).

Derivatives of 2-phenylthiazole (B155284) have demonstrated notable inhibitory activity against both AChE and BChE. In one study, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone emerged as a potent inhibitor, with an IC50 value of 8.86 µM for AChE and a significantly more potent IC50 of 1.03 µM for BChE. researchgate.net Another investigation into novel 2-phenylthiazole derivatives identified a compound, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)thiazole-4-carboxamide, with an IC50 of 75.12 µM for BChE. researchgate.net

These findings suggest that the 2-phenylthiazole core, a key component of the compound , is a promising scaffold for the development of new cholinesterase inhibitors. The dual inhibition of both AChE and BChE is considered a particularly advantageous strategy for treating the later stages of Alzheimer's disease, where BChE plays a more significant role in acetylcholine hydrolysis. nih.gov

Cholinesterase Inhibition by 2-Phenylthiazole Derivatives

CompoundEnzymeIC50 (µM)Reference
[2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanoneAcetylcholinesterase (AChE)8.86 researchgate.net
Butyrylcholinesterase (BChE)1.03 researchgate.net
(E)-4-({2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}methyl)benzene-1,2-diolAcetylcholinesterase (AChE)21.3 researchgate.net
(E)-4-({2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}methyl)benzene-1,2-diolButyrylcholinesterase (BChE)1.59 researchgate.net
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)thiazole-4-carboxamideButyrylcholinesterase (BChE)75.12 researchgate.net

Antiviral Activity Research against Diverse Viral Strains

The search for novel antiviral agents is a continuous and critical area of research, driven by the emergence of new viral threats and the development of drug resistance. nih.gov The thiazole nucleus, and specifically the phenylthiazole scaffold, has been identified as a promising template for the design of new antiviral compounds. nih.gov

Research has shown that phenylthiazole derivatives can exhibit potent activity against flaviviruses, a genus that includes clinically significant pathogens such as dengue virus and yellow fever virus. nih.gov A significant finding in this area is the correlation between the antiflaviviral activity of phenylthiazoles and the presence of mono- or dibromomethyl groups at the C4 position of the thiazole ring. nih.gov This structural feature is directly relevant to this compound, suggesting a high potential for antiviral efficacy. These compounds are thought to exert their antiviral effect by targeting the viral envelope (E) protein, which is crucial for viral entry into host cells. nih.gov

The broader class of thiazole derivatives has been reported to possess inhibitory activity against a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov This wide spectrum of activity highlights the versatility of the thiazole scaffold in antiviral drug discovery. While specific data on the antiviral profile of this compound derivatives against a comprehensive panel of viruses is a subject of ongoing investigation, the existing evidence strongly supports their potential as broad-spectrum antiviral agents.

Anti-inflammatory and Analgesic Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. The development of new anti-inflammatory and analgesic agents remains a high priority in medicinal chemistry. Substituted phenylthiazole derivatives have been investigated for their potential in this area.

Studies have demonstrated that newly synthesized thiazole derivatives possess appreciable anti-inflammatory activity. wjpmr.com For example, certain nitro-substituted thiazole derivatives have shown better anti-inflammatory activity in carrageenan-induced rat paw edema models when compared to the standard drug nimesulide. wjpmr.com Another study on thiazole/oxazole substituted benzothiazole derivatives also reported significant anti-inflammatory and analgesic effects. nih.gov

In terms of analgesic properties, various benzothiazole derivatives incorporating a thiazole moiety have shown significant pain-relieving effects in animal models. silae.itresearchgate.net While the specific analgesic and anti-inflammatory profile of this compound derivatives requires further detailed investigation, the consistent findings of these properties in structurally related compounds suggest a strong likelihood of similar activities. The mechanism of action is thought to involve the inhibition of pro-inflammatory mediators and a reduction in vascular permeability and neutrophil migration. wjpmr.com

Anticonvulsant Activity Investigations

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, and there is a continuing need for new anticonvulsant drugs with improved efficacy and fewer side effects. The thiazole scaffold has been explored for its potential in developing new antiepileptic agents.

A number of studies have reported that substituted phenylthiazole derivatives exhibit excellent anticonvulsant activity. ajrconline.org For instance, a series of 4-(substituted-phenyl)thiazol-2(3H)-one derivatives were synthesized and showed potent activity in the maximal electroshock (MES) test, a standard model for screening anticonvulsant drugs. researchgate.net Among these, 4-(4-pentyloxyphenyl)thiazol-2(3H)-one was identified as a particularly promising candidate with a median effective dose (ED50) of 12.2 mg/kg and a high protective index, indicating a favorable safety profile. researchgate.net

Other research has also highlighted the anticonvulsant potential of thiazole-containing compounds. For example, a triazole-substituted thiazole derivative showed high anticonvulsant activity in both the MES and pentylenetetrazole (PTZ) seizure models. tandfonline.com These findings strongly suggest that the this compound core structure is a valuable starting point for the design and synthesis of novel anticonvulsant agents with the potential for broad-spectrum activity against different types of seizures.

Anticonvulsant Activity of a Phenylthiazole Derivative

CompoundTest ModelED50 (mg/kg)Protective Index (PI)Reference
4-(4-pentyloxyphenyl)thiazol-2(3H)-oneMaximal Electroshock (MES)12.220.8 researchgate.net
Carbamazepine (Reference)Maximal Electroshock (MES)-6.45 researchgate.net

Antitubercular Activity Studies

Derivatives of the 2,4-disubstituted thiazole scaffold have demonstrated significant potential as antitubercular agents. Research into this class of compounds has revealed that modifications at various positions of the thiazole ring can lead to potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.

A series of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. tandfonline.com Within this series, the substitution on the phenacyl bromide moiety was found to significantly influence the antitubercular potency. tandfonline.com Notably, the compound featuring a bromo substituent exhibited the highest potency with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL, which is comparable to the standard drugs isoniazid (B1672263) and ethambutol. tandfonline.com Other derivatives with fluoro, methoxy, chloro, and nitrile substituents also displayed significant activity, with MIC values ranging from 1.6 to 12.5 µg/mL. tandfonline.com

In another study, a series of thiazolyl pyrazine (B50134) carboxamide derivatives were assessed for their inhibitory activity against M. tuberculosis H37Rv. researchgate.net Two compounds from this series showed high anti-mycobacterial activity with an MIC value of 6.25 µg/ml. researchgate.net Similarly, research on 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives identified several compounds with good anti-tubercular activities, showing MIC values that ranged from 1 µM to 61.2 µM. nih.gov

Furthermore, the investigation of thiadiazole-linked thiazole derivatives as potential anti-tuberculosis agents has yielded promising results. nih.gov Twelve such compounds were evaluated, with some exhibiting significant MIC values against M. tuberculosis (H37Ra). nih.gov The most active compound in this series recorded an MIC of 7.1285 μg/ml. nih.gov The 2-aminothiazole (B372263) series has also been identified as having good activity against Mtb growth, with some analogs achieving sub-micromolar minimum inhibitory concentrations. bohrium.complos.org These studies underscore the potential of the thiazole scaffold as a promising template for the development of new antitubercular drugs. nih.gov

Antitubercular Activity of Thiazole Derivatives
Thiazole Derivative SeriesMost Active Compound/SubstituentM. tuberculosis StrainMIC ValueReference
Piperazinyl-pyrazolyl-2-hydrazinyl thiazolesBromo substituentH37Rv1.6 µg/mL tandfonline.com
Piperazinyl-pyrazolyl-2-hydrazinyl thiazolesFluoro/Methoxy substituentH37Rv1.6–12.5 µg/mL tandfonline.com
Thiazolyl pyrazine carboxamidesCompound 5c & 5hH37Rv6.25 µg/mL researchgate.net
4-(2,6-dichlorobenzyloxy)phenyl thiazolesNot specifiedH37Rv1 µM - 61.2 µM nih.gov
Thiazole-thiadiazole derivativesCompound 5lH37Ra7.1285 µg/mL nih.gov

Molecular Target Interaction Studies

The biological activity of 2,4-disubstituted thiazole derivatives is directly related to their ability to bind with specific receptors and enzymes. The strength of this interaction, or binding affinity, is a critical factor in drug design. taylorandfrancis.com Studies have shown that derivatives of this scaffold can act as potent inhibitors for a variety of enzymes and demonstrate selective binding to receptors.

For instance, a study on 2-amino thiazole derivatives investigated their inhibitory effects on human carbonic anhydrase (hCA I and II) and cholinesterases (AChE and BChE). nih.gov The results indicated that a 2-amino-4-(4-bromophenyl)thiazole (B182969) compound was a particularly effective inhibitor against hCA II, AChE, and BChE, with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov Another compound in the same study, 2-amino-4-(4-chlorophenyl)thiazole, showed excellent inhibition against hCA I with a Ki of 0.008 µM. nih.gov

In a different context, phenylthiazole derivatives have been evaluated as ligands for Angiotensin II receptors, AT1R and AT2R. diva-portal.orgnih.gov Research showed that replacing a phenylthiophene scaffold with a phenylthiazole scaffold in certain ligands had a significant, often deleterious, effect on the binding affinity to the AT2R. diva-portal.orgnih.gov However, structural modifications, such as introducing a bulky alkyl group to an attached imidazole (B134444) ring, could furnish potent and selective AT2R ligands. nih.gov For example, one phenylthiazole derivative (compound 6) exhibited a low AT2R affinity (Ki = 480 nM) but a 20-fold better affinity for AT1R (Ki = 26 nM). diva-portal.org

Furthermore, 2,4-diphenyl-substituted thiazole derivatives have been identified as inhibitors of protein arginine methyltransferase 1 (PRMT1), a potential drug target for cervical cancer. nih.gov Two compounds, ZJG51 and ZJG58, showed significant inhibitory activities against PRMT1 while not substantially inhibiting the related enzyme PRMT5, demonstrating target selectivity. nih.gov

Enzyme and Receptor Binding Affinity of Thiazole Derivatives
Thiazole DerivativeTarget Enzyme/ReceptorBinding Affinity (Ki)Reference
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001 µM nih.gov
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017 µM nih.gov
AChE0.129 ± 0.030 µM nih.gov
BChE0.083 ± 0.041 µM nih.gov
Phenylthiazole derivative (Compound 6)AT1R26 nM diva-portal.org
AT2R480 nM diva-portal.org
2,4-diphenyl-substituted thiazole (ZJG51)PRMT1IC50 = 0.89 ± 0.11 µM nih.gov
2,4-diphenyl-substituted thiazole (ZJG58)PRMT1IC50 = 1.05 ± 0.23 µM nih.gov

Molecular docking is a computational technique widely used to predict the binding orientation of a small molecule to its macromolecular target, providing insights into the mechanism of action and helping to identify potential biological targets. nih.govnih.gov This approach has been instrumental in the study of 2,4-disubstituted thiazole derivatives for various therapeutic applications, including antitubercular drug discovery.

In the context of antitubercular research, molecular docking studies have been performed on thiazole derivatives to understand their interaction with key mycobacterial enzymes. For example, synthesized thiazolyl pyrazine carboxamide derivatives were docked with β-Ketoacyl-ACP Synthase (KasA), a crucial protein in the M. tuberculosis fatty acid synthesis pathway, to elucidate their anti-mycobacterial action mechanism. researchgate.net Similarly, docking studies of thiadiazole-linked thiazole derivatives helped identify tubercular ThyX, an essential enzyme in the bacterial thymidylate synthesis pathway, as a potential drug target. nih.gov The docking analysis revealed key interactions, such as hydrogen bonds and halogen bonds, with conserved residues in the enzyme's active site. nih.gov

Molecular Docking Studies of Thiazole Derivatives
Thiazole Derivative SeriesPotential Molecular TargetKey Findings from Docking StudyTherapeutic AreaReference
Thiazolyl pyrazine carboxamidesβ-Ketoacyl-ACP Synthase (KasA)Helped understand the mechanism of anti-mycobacterial action.Antitubercular researchgate.net
Thiazole-thiadiazole derivativesTubercular ThyXIdentified as a potential drug target; revealed hydrogen and halogen bond interactions.Antitubercular nih.gov
Triazole conjugated 2,4-disubstituted thiazolesCDK2 proteinCompounds showed better Glide scores and binding capacity than known inhibitors.Anticancer researchgate.net
2,4-disubstituted thiazoles with 4-(3,4,5-trimethoxyphenyl) moietyTubulin (Colchicine binding site)Free binding energies were higher than the reference drug, explaining inhibitory activity.Anticancer nih.gov

Advanced Applications in Materials Science and Catalysis

Coordination Chemistry: Ligand Properties and Metal Complexation

The thiazole (B1198619) moiety, with its nitrogen and sulfur heteroatoms, serves as an excellent coordination site for a variety of metal ions. The 2,4-disubstituted nature of this particular thiazole derivative allows for the systematic tuning of its electronic and steric properties, influencing its behavior as a ligand.

Formation of Stable Complexes with Transition Metals (e.g., Fe(III), Cu(II), Pd(II))

Thiazole-containing ligands are known to form stable complexes with a range of transition metals. The nitrogen atom of the thiazole ring is a primary coordination site, and in some cases, the sulfur atom can also participate in bonding. While direct studies on the complexation of 2-[4-(Bromomethyl)phenyl]-4-phenylthiazole with Fe(III) and Cu(II) are not extensively documented, the behavior of analogous 2-phenylthiazole (B155284) derivatives provides valuable insights. For instance, 2-amino-4-phenylthiazole (B127512) derivatives have been shown to coordinate with Cu(II) to form stable complexes.

Palladium(II) complexes of substituted 2-phenylthiazoles have been successfully synthesized and characterized. These complexes often feature the thiazole ligand coordinating to the palladium center through the nitrogen atom. The bromomethyl group on the phenyl ring of this compound introduces an additional reactive site that could potentially be involved in secondary coordination or further functionalization of the complex.

Below is a table summarizing the coordination behavior of analogous thiazole-based ligands with transition metals, which can be extrapolated to predict the behavior of this compound.

Metal IonAnalogous LigandObserved CoordinationPotential Geometry
Fe(III)Triazole-based ligandsCoordination via nitrogen atoms of the triazole ring.Octahedral
Cu(II)2-amino-4-phenylthiazoleCoordination through the thiazole nitrogen and amino group.Square planar or distorted octahedral
Pd(II)2-amino-4-(substituted phenyl)thiazoleMonodentate coordination through the thiazole nitrogen atom.Square planar

Catalytic Roles of Thiazole-Derived Metal Complexes in Organic Transformations

Metal complexes derived from thiazole-containing ligands have demonstrated significant potential as catalysts in a variety of organic transformations. In particular, palladium complexes of 2-phenylthiazole derivatives have been explored for their catalytic activity in cross-coupling reactions. While specific catalytic applications of this compound metal complexes are still an area of active research, the existing literature on similar structures suggests a promising future.

The application of first-row transition metal complexes with 1,2,3-triazolylidene ligands, which share some structural similarities with thiazole-based ligands, has been reviewed, highlighting their diverse catalytic transformations. researchgate.net This suggests that Fe(III) and Cu(II) complexes of this compound could also exhibit interesting catalytic properties.

The following table outlines potential catalytic applications for metal complexes of this compound based on the known reactivity of analogous systems.

Metal ComplexPotential Catalytic ApplicationReaction Type
Pd(II)C-C bond formationCross-coupling reactions
Fe(III)Oxidation reactionsSelective oxidation of organic substrates
Cu(II)Click chemistry, C-H activationSynthesis of complex organic molecules

Exploration in Functional Materials Development

The unique photophysical properties and structural versatility of this compound make it an attractive candidate for the development of novel functional materials.

Utilization of Chromophoric Properties in Dye and Pigment Research

Thiazole-containing compounds often exhibit interesting photophysical properties, including fluorescence and non-linear optical activity, making them suitable for use as chromophores in dyes and pigments. dntb.gov.ua The extended π-conjugation in the 2,4-diphenylthiazole (B167676) core of this compound suggests that it likely possesses significant chromophoric characteristics.

Research on related thiazolothiazole derivatives has demonstrated their potential as fluorescent dyes for solid-state applications in photonics and optoelectronics. rsc.org The emission properties of these materials can be tuned by modifying their chemical structure, a principle that can be applied to this compound. The bromomethyl group offers a convenient handle for covalently incorporating this chromophore into larger molecular systems or polymer backbones, which is advantageous for the design of advanced dye materials. frontiersin.org

Integration into Novel Material Systems

The ability of this compound to act as a ligand for metal ions opens up possibilities for its integration into novel material systems such as Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis.

Thiazole- and thiadiazole-based MOFs have been developed and studied for their luminescent properties. researchgate.net The functionalization of the organic linker is a key strategy for tuning the properties of these materials. The bromomethyl group in this compound could be utilized for post-synthetic modification of MOFs, allowing for the introduction of additional functionalities. Furthermore, this compound could serve as a primary building block for the synthesis of new MOFs with tailored properties for specific applications, including solar cells and metal-air batteries. mdpi.com

Future Research Directions and Emerging Opportunities

Rational Design and Synthesis of Next-Generation Analogues with Tuned Properties

The foundation for future research lies in the rational design and synthesis of novel analogues derived from the 2-[4-(Bromomethyl)phenyl]-4-phenylthiazole scaffold. The goal is to create a library of compounds with finely tuned electronic, steric, and physicochemical properties tailored for specific applications. Structure-activity relationship (SAR) studies on various thiazole (B1198619) derivatives have consistently shown that modifications at different positions of the thiazole and its appended phenyl rings can dramatically influence biological activity. nih.govmdpi.com

Future efforts will focus on strategic modifications:

Functionalization of the Bromomethyl Group: The highly reactive bromomethyl group serves as a prime site for introducing diverse functional moieties. Nucleophilic substitution reactions can be employed to link amines, thiols, alcohols, and carboxylic acids, leading to the creation of amides, ethers, esters, and other derivatives with potentially enhanced biological efficacy or novel material properties.

Modification of the Thiazole Core: While the 2,4-disubstituted pattern is fixed in the parent compound, exploration of derivatives at the C5 position of the thiazole ring could yield compounds with altered geometry and biological targets. monash.edu

The systematic synthesis and screening of these new analogues will be essential to build comprehensive SAR models, guiding the development of next-generation compounds. mdpi.com

Table 1: Proposed Analogues and Their Potential Tuned Properties

Modification SiteProposed Substituent/Functional GroupPotential Tuned Property/Application
C4-phenyl ring-OCH3, -OH, -F, -ClEnhanced antifungal or anticancer activity. mdpi.com
C2-phenyl ring-NO2, -CF3Modulated electronic properties for sensor applications. nih.gov
Bromomethyl group (-CH2Br)Conversion to -CH2-N(R)2 (amines)Improved water solubility and potential for new biological interactions.
Conversion to -CH2-S-R (thioethers)Scaffold for dual-action enzyme inhibitors. nih.gov

Expanding Catalytic Applications and Developing Sustainable Methodologies

While thiazole derivatives are primarily studied for their biological activities, their unique electronic and structural features suggest potential roles in catalysis. The nitrogen and sulfur heteroatoms can act as coordination sites for metal ions, opening the possibility of using this compound as a ligand in organometallic catalysis. Furthermore, the reactive bromomethyl group allows for its immobilization onto solid supports, creating heterogeneous catalysts that are easily recoverable and reusable.

A significant opportunity lies in the development of sustainable and environmentally benign synthetic methodologies for this compound and its derivatives. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Future research should focus on green chemistry approaches. tandfonline.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, improving yields, and reducing solvent usage in the synthesis of thiazoles. researchgate.netresearchgate.netrsc.org The application of microwave irradiation to the classic Hantzsch thiazole synthesis or subsequent functionalization steps could provide a more efficient and sustainable route. tandfonline.comresearchgate.net Additionally, the use of eco-friendly catalysts, such as naturally derived chitosan, has shown promise in synthesizing thiazole derivatives under mild conditions, including ultrasonic irradiation. nih.govmdpi.com

Table 2: Comparison of Synthetic Methodologies for Thiazole Synthesis

MethodologyAdvantagesChallenges
Conventional HeatingWell-established procedures.Long reaction times, high energy consumption, often lower yields. researchgate.net
Microwave-Assisted Synthesis (MAOS)Rapid reaction rates, higher yields, reduced side products, energy efficient. tandfonline.comresearchgate.netRequires specialized equipment, scalability can be a concern.
Ultrasonic Irradiation with BiocatalystsEco-friendly, mild reaction conditions, catalyst is renewable and biodegradable. mdpi.comCatalyst preparation and stability, substrate scope may be limited.

Integration of Advanced Computational Modeling for Predictive Research

To accelerate the discovery and optimization of novel analogues, the integration of advanced computational modeling is indispensable. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations can provide profound insights into the behavior of these molecules at an atomic level.

QSAR Models: By correlating structural descriptors of a series of synthesized analogues with their measured biological activity, QSAR models can be developed to predict the potency of virtual compounds before their synthesis. laccei.orgresearchgate.net This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Molecular Docking: This technique simulates the interaction between a ligand (the thiazole derivative) and a biological target (e.g., an enzyme or receptor). nih.govwjarr.combiointerfaceresearch.com Docking studies can elucidate the binding mode, identify key interactions such as hydrogen bonds and hydrophobic contacts, and help explain observed SAR. nih.gov For instance, docking could be used to predict how derivatives of this compound might bind to the active site of a specific kinase or microbial enzyme.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netnih.govnih.gov These studies can predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and potential applications in electronic materials. researchgate.netresearchgate.net

These computational tools will enable a more rational, hypothesis-driven approach to drug design and materials science, moving beyond traditional trial-and-error methods.

Exploration of Multifunctional Applications in Interdisciplinary Fields

The unique combination of a phenylthiazole core, known for its diverse biological activities and interesting photophysical properties, and a reactive benzylic bromide makes this compound a candidate for applications beyond traditional medicinal chemistry. scientificforefront.orgontosight.ai

Materials Science: The thiazole moiety is a component of functional materials used in optoelectronics. researchgate.net Thiazole-containing structures have been incorporated into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) for applications in catalysis and photocatalysis. rsc.orgmdpi.comnih.gov The this compound could serve as a monomer or functionalizing agent for creating novel polymers or frameworks with unique electronic or sensing properties.

Chemical Biology: The reactive bromomethyl group can be used to covalently label biological macromolecules. By incorporating a fluorescent tag or a reporter group into the molecule, derivatives could be designed as chemical probes to study enzyme activity or cellular processes.

Development of Dual-Action Agents: The thiazole scaffold is present in numerous drugs with different mechanisms of action. monash.edunih.govresearchgate.net This promiscuity suggests that a single thiazole-based molecule could be designed to interact with multiple biological targets. nih.gov Future research could focus on developing derivatives of this compound that act as dual inhibitors of different enzymes, potentially leading to synergistic therapeutic effects for complex diseases like cancer or inflammatory disorders. nih.gov

By exploring these interdisciplinary avenues, the full potential of the this compound scaffold can be unlocked, paving the way for innovations in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[4-(Bromomethyl)phenyl]-4-phenylthiazole?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a method using chloromethylthiazole derivatives reacted with brominated aryl precursors under basic conditions (e.g., potassium carbonate in DMF) at room temperature. Monitoring reaction progress via TLC and purification via recrystallization (ethanol/water) yields high-purity products (>95%). Adjusting solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., CuI for Sonogashira coupling) can optimize yields .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Multi-spectroscopic techniques are critical:

  • 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) and thiazole ring protons (δ 6.8–7.0 ppm) confirm substitution patterns. The bromomethyl group (CH2Br) appears as a singlet (~δ 4.5 ppm) .
  • IR Spectroscopy : C-Br stretching (550–650 cm⁻¹) and thiazole C=N (1610–1650 cm⁻¹) validate functional groups .
  • Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N/S suggest impurities .

Advanced Research Questions

Q. How can regioselectivity challenges during bromomethyl functionalization be addressed?

  • Methodological Answer : Competing alkylation at alternative sites (e.g., phenyl vs. thiazole positions) can be mitigated by:

  • Steric Control : Bulky directing groups (e.g., tert-butyl) on the phenyl ring reduce unwanted substitution .
  • Temperature Modulation : Lower temperatures (0–5°C) favor bromomethylation at the para position due to kinetic control .
  • Byproduct Analysis : GC-MS or HPLC identifies side products (e.g., dibrominated derivatives), guiding solvent/catalyst optimization .

Q. What computational strategies validate the electronic properties of this compound for biological targeting?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to enzymes like α-glucosidase, as seen in for analogous thiazole-triazole hybrids. MD simulations (>100 ns) evaluate stability in aqueous/lipid bilayers .

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-nitrophenyl-α-D-glucopyranoside) to measure α-glucosidase inhibition (IC50) at varying concentrations (1–100 µM) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with IC50 comparisons to cisplatin controls .
  • Docking Validation : Align compound poses with co-crystallized ligands (e.g., PDB IDs 2ZE4, 3WY7) to identify key interactions (e.g., hydrogen bonds with Asp214) .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H-13C couplings. For example, HMBC correlations between the bromomethyl CH2 and adjacent aromatic carbons confirm substitution sites .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous bond lengths/angles, as demonstrated in for a bromophenyl-thiazole derivative .
  • Cross-Validation : Compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw) to identify artifacts .

Q. What strategies prevent degradation of the bromomethyl group during storage?

  • Methodological Answer :

  • Storage Conditions : Store under inert gas (Argon) at –20°C in amber vials to minimize light/moisture-induced hydrolysis .
  • Stability Assays : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 30 days. A >5% decrease in peak area indicates instability .
  • Derivatization : Convert to a stable precursor (e.g., acetoxymethyl derivative) and regenerate the bromomethyl group in situ before use .

Q. How can reaction mechanisms involving the bromomethyl group be elucidated?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare rates using CH2Br vs. CD2Br analogs to identify rate-determining steps (e.g., SN2 vs. radical pathways) .
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) to detect intermediates. observed NO2 radical elimination in similar thiazoles .
  • Computational Modeling : Transition state analysis (Gaussian 16) identifies energy barriers for bromine displacement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.